3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate
Overview
Description
3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C11H16O5S2 and a molecular weight of 292.38 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16O5S2/c1-10-4-6-11(7-5-10)18(14,15)16-8-3-9-17(2,12)13/h4-7H,3,8-9H2,1-2H3 . The Canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)OCCCS(=O)(=O)C .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 292.4 g/mol . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications
Proton-Conducting Fuel-Cell Membranes
Polysulfones carrying 4-Methylbenzenesulfonic Acid side chains, closely related to 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate, have been investigated for use as proton-conducting membranes in fuel cells. These ionomers demonstrate promising properties like mechanical and thermal stability, ion-exchange capacity, and high proton conductivity, essential for high-temperature polymer electrolyte membrane fuel cells (Said, Zhang, & Pan, 2015).
Crystallographic Studies
The sulfonate derivative 1,3-Bis{[(4-methylphenyl)sulfonyl]oxy}propan-2-yl 4-methylbenzenesulfonate, similar in structure to this compound, has been studied for its crystallographic properties. This research contributes to understanding molecular structures and their interactions, which is vital in material science and pharmaceuticals (Yusof et al., 2012).
Photoacid Generators in Polymer Resists
Compounds based on oxime sulfonates, which include derivatives like 4-methylbenzenesulfonate, have been investigated as potential photoacid generators. These compounds are significant in the development of polymer resists used in lithographic processes in semiconductor manufacturing (Plater, Harrison, & Killah, 2019).
Synthesis of Dye Intermediates
The synthesis of 3-N-ethyl-4-methylbenzenesulfonic acid, which is structurally related to this compound, demonstrates its application in creating dye intermediates. This process is crucial for textile industries and demonstrates the compound's utility in industrial chemical processes (Han-xi, 2011).
Inhibitors in Biochemical Applications
Research on 5-sulfamoylorthanilic acids, structurally related to this compound, indicates their potential as salidiuretic agents. Such compounds could have applications in developing new drugs for ailments like hypertension and edema (Sturm, Muschaweck, & Hropot, 1983).
Ionogels for Ion Transport
A study on the synthesis and properties of new ionogels, incorporating components like 4-methylbenzenesulfonate, highlights its application in creating mechanically stable and highly conductive materials. These ionogels have potential uses in sensors or fuel cells (Taubert, Löbbicke, Kirchner, & Leroux, 2017).
Antimicrobial and Enzyme Inhibition Studies
Research involving N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, which are structurally similar to this compound, showcases its potential in antimicrobial activities and as enzyme inhibitors. This indicates its relevance in medical research and pharmaceutical development (Abbasi et al., 2017).
Supramolecular Assembly and Noncovalent Interactions
The study of 2- and 4-formylphenyl 4-substituted benzenesulfonates, related to this compound, focuses on their role in noncovalent interactions within supramolecular architectures. This research is crucial in understanding molecular interactions and designing new materials (Andleeb et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3-methylsulfonylpropyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5S2/c1-10-4-6-11(7-5-10)18(14,15)16-8-3-9-17(2,12)13/h4-7H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUFUWARAAYMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627917 | |
Record name | 3-(Methanesulfonyl)propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263400-88-0 | |
Record name | 1-Propanol, 3-(methylsulfonyl)-, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=263400-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263400880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Methanesulfonyl)propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.